molecular formula C₂₀H₁₇D₉ClNO₂S₂ B1161942 Tiagabine-d9 4-Carboxy Hydrochloride

Tiagabine-d9 4-Carboxy Hydrochloride

Cat. No.: B1161942
M. Wt: 421.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiagabine-d9 4-Carboxy Hydrochloride is a high-purity, stable isotope-labeled analog of the active metabolite of Tiagabine, specifically designed for use as an internal standard in quantitative bioanalysis. This compound is critical for researchers conducting pharmacokinetic and metabolic studies of Tiagabine (Gabitril), an antiepileptic drug that acts as a selective GABA reuptake inhibitor. By incorporating nine deuterium atoms, this analog provides nearly identical chemical properties to the native molecule while being distinguishable via mass spectrometry. This allows for highly precise and accurate quantification of Tiagabine and its metabolites in complex biological matrices such as plasma, serum, and brain tissue, compensating for variability in sample preparation and instrument analysis. The primary research application of this compound is in the development and validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. Its use as an internal standard is essential for ensuring data reliability in studies aimed at understanding Tiagabine's absorption, distribution, metabolism, and excretion (ADME) profiles. The parent drug, Tiagabine, functions by inhibiting the GABA transporter 1 (GAT-1), thereby increasing the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the synaptic cleft and reducing neuronal excitability. Research using this deuterated standard can provide deeper insights into Tiagabine's mechanism of action, its metabolic pathway to the 4-carboxy derivative, and its interactions with other drugs, particularly those that induce cytochrome P450 enzymes like CYP3A4, which are known to influence Tiagabine's clearance.

Properties

Molecular Formula

C₂₀H₁₇D₉ClNO₂S₂

Molecular Weight

421.06

Synonyms

1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylic Acid Hydrochloride

Origin of Product

United States

Chemical Synthesis and Advanced Structural Characterization

Methodologies for the Chemical Synthesis of Tiagabine (B1662831) and its Non-Deuterated 4-Carboxy Analogue

The synthesis of Tiagabine and its analogues primarily revolves around the construction of the N-substituted piperidine (B6355638) core. Tiagabine itself is a derivative of (R)-nipecotic acid. youtube.comwikipedia.org

The synthesis of the non-deuterated 4-carboxy analogue of Tiagabine would first require the preparation of piperidine-4-carboxylic acid. This can be achieved through various synthetic routes, including the reduction of pyridine-4-carboxylic acid. A common method involves the hydrogenation of the corresponding pyridine (B92270) derivative over a palladium on carbon (Pd/C) catalyst. nih.govnih.gov Once the piperidine-4-carboxylic acid is obtained, the subsequent key step is the N-alkylation with the bis-thiophenyl side chain.

The final step in the synthesis of the non-deuterated 4-carboxy analogue is the coupling of the piperidine-4-carboxylic acid with the pre-formed bis-thiophenylalkyl halide. This N-alkylation reaction is typically carried out in the presence of a base. nih.gov The resulting product is the free carboxylic acid, which can then be converted to its hydrochloride salt.

Table 1: Key Reactions in the Synthesis of Tiagabine and its Analogues

StepReaction TypeReactantsKey Reagents/CatalystsProduct
1 Heterocycle ReductionPyridine-4-carboxylic acidH₂, Pd/CPiperidine-4-carboxylic acid
2 Grignard Reaction2-bromo-3-methylthiophene, Butyrolactone derivativeMagnesiumBis-thiophenyl intermediate
3 N-AlkylationPiperidine-4-carboxylic acid, Bis-thiophenylalkyl halideBase (e.g., K₂CO₃)Tiagabine 4-Carboxy analogue
4 Salt FormationTiagabine 4-Carboxy analogueHClTiagabine 4-Carboxy Hydrochloride

Targeted Deuteration Strategies for the Preparation of Tiagabine-d9 4-Carboxy Hydrochloride

The synthesis of this compound requires the specific incorporation of nine deuterium (B1214612) atoms. While a direct literature precedent for this specific molecule is not available, a plausible synthetic strategy can be devised based on known deuteration methods for similar structural motifs. The "d9" designation suggests deuteration at metabolically susceptible positions to improve pharmacokinetic properties or for use as a stable isotope-labeled internal standard. nih.gov

The primary sites of metabolism for Tiagabine are the thiophene (B33073) rings and the alkyl chain. drugbank.comdrugs.com Therefore, a logical approach would be to introduce deuterium atoms at these positions.

A potential strategy for the synthesis of the deuterated bis-thiophenyl side chain involves the use of a silver-catalyzed hydrogen-isotope exchange (HIE) reaction. osti.govrsc.orgrsc.org This method allows for the deuteration of thiophene rings using D₂O as the deuterium source. By applying this to a precursor of the bis-thiophenyl moiety, multiple deuterium atoms can be incorporated into the thiophene rings. To achieve a total of nine deuterium atoms, additional deuteration of the methyl groups on the thiophene rings and the butenyl chain would be necessary. Deuteration of alkyl chains can be achieved using various methods, including the use of deuterated alkylating agents or through exchange reactions on activated C-H bonds. researchgate.netnih.gov

Once the deuterated bis-thiophenylalkyl halide is synthesized, it can be coupled with the non-deuterated piperidine-4-carboxylic acid, following a similar N-alkylation procedure as described for the non-deuterated analogue. The final step would be the conversion to the hydrochloride salt.

Table 2: Proposed Deuteration Strategy

Target Moiety for DeuterationProposed MethodDeuterium SourceNumber of Deuterium Atoms
Thiophene Rings (C-H bonds) Silver-catalyzed H/D exchangeD₂O4-6
Methyl Groups on Thiophene Rings Use of deuterated starting materials or H/D exchangeCD₃I or D₂O with a suitable catalyst6
Butenyl Chain Reduction of a suitable precursor with a deuterium source (e.g., NaBD₄) or H/D exchangeNaBD₄ or D₂2-4

Note: The exact number of incorporated deuterium atoms would depend on the specific reaction conditions and the chosen precursors.

Spectroscopic and Chromatographic Techniques for the Confirmation of Chemical Structure and Purity

The confirmation of the chemical structure and the assessment of the purity of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of the synthesized compound, thereby confirming the incorporation of the nine deuterium atoms. The mass difference between the deuterated and non-deuterated analogues will correspond to the number of deuterium atoms introduced. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information, helping to pinpoint the locations of the deuterium labels.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the final compound. ipindexing.comiajps.com By developing a suitable method, it is possible to separate the target compound from any starting materials, by-products, or other impurities. The use of a diode-array detector (DAD) can provide additional information about the purity of the chromatographic peak by analyzing the UV spectrum across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like Tiagabine and its carboxylic acid analogues, GC-MS can be employed after appropriate derivatization to assess purity and confirm the molecular weight.

Table 3: Analytical Techniques for Structural Confirmation and Purity Assessment

TechniqueInformation Obtained
¹H NMR Confirmation of proton structure and absence of signals at deuterated positions.
¹³C NMR Confirmation of the carbon skeleton.
²H NMR Direct detection and localization of deuterium atoms.
HRMS Accurate mass determination to confirm the elemental composition and number of deuterium atoms.
MS/MS Fragmentation pattern to confirm the structure and location of deuterium labels.
RP-HPLC Assessment of purity and separation from impurities.

In Vitro and Preclinical Metabolic Investigations of Tiagabine D9 4 Carboxy Hydrochloride

Enzymatic Formation of the 4-Carboxy Metabolite in Hepatic Microsomal Systems and Recombinant Enzyme Assays

The formation of the 4-carboxy metabolite of tiagabine (B1662831) is a key metabolic pathway that occurs primarily in the liver. In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific enzymes responsible for this biotransformation.

Research indicates that tiagabine is extensively metabolized by the hepatic cytochrome P450 system. Specifically, the CYP3A4 isoenzyme has been identified as the principal catalyst in the metabolism of tiagabine. nih.govnih.gov The formation of the 4-carboxy metabolite is understood to be a result of the oxidation of one of the thiophene (B33073) rings of the tiagabine molecule. This oxidative process is a hallmark of CYP-mediated reactions.

In studies with recombinant enzymes, various CYP isoforms are tested for their ability to metabolize the drug. Such assays confirm that while other isoforms may show minimal activity, CYP3A4 is the most catalytically active enzyme in the biotransformation of tiagabine. nih.gov The process involves incubating the parent drug with specific, cDNA-expressed CYP enzymes and a necessary cofactor, NADPH, to assess the formation rate of metabolites. bioivt.comnuvisan.com While direct studies on Tiagabine-d9 are limited, the metabolic pathway is expected to be qualitatively similar to that of non-deuterated tiagabine, with the primary enzymatic driver being CYP3A4.

Table 1: Key Enzymes in the Formation of Tiagabine 4-Carboxy Metabolite
Enzyme SystemPrimary Isoform InvolvedMetabolic ReactionLocation
Hepatic MicrosomesCYP3A4Oxidation of the thiophene ringLiver
Recombinant EnzymesCYP3A4OxidationIn vitro assay system

Characterization of Metabolic Pathways and Enzyme Kinetics Leading to Tiagabine 4-Carboxy Derivative

The metabolic conversion of tiagabine to its 4-carboxy derivative is a Phase I metabolic reaction. This pathway involves the oxidation of the thiophene moiety, a common site for metabolism in drugs containing this heterocyclic ring. The reaction is initiated by the versatile monooxygenase activity of CYP3A4.

Enzyme kinetics studies are crucial for quantifying the efficiency of this metabolic conversion. These studies determine key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. Vₘₐₓ represents the maximum rate of metabolite formation.

While specific kinetic data for the formation of the 4-carboxy metabolite of Tiagabine-d9 are not broadly published, data from analogous CYP3A4-mediated reactions provide a framework for understanding this process. For instance, studies on other drugs metabolized by CYP3A4 show a range of Kₘ and Vₘₐₓ values depending on the specific substrate and reaction conditions. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters for Tiagabine 4-Carboxy Metabolite Formation by CYP3A4
ParameterDescriptionHypothetical Value Range
Kₘ (μM)Michaelis-Menten constant; indicates enzyme-substrate affinity.10 - 250
Vₘₐₓ (pmol/min/pmol CYP)Maximum rate of reaction.5 - 100
CLᵢₙₜ (μL/min/mg protein)Intrinsic clearance (Vₘₐₓ/Kₘ); overall efficiency of metabolism.Calculated from Vₘₐₓ and Kₘ

Note: The values in this table are hypothetical and serve to illustrate the types of parameters measured in enzyme kinetic studies. They are based on typical ranges observed for CYP3A4-mediated metabolism of various drug substrates.

Assessment of Metabolic Stability and Biotransformation Pathways in Preclinical Animal Models

Preclinical animal models are essential for evaluating the metabolic fate of a new chemical entity before human trials. nih.gov The metabolic stability and biotransformation of tiagabine have been investigated in various species, including rats, mice, and dogs. nih.govnih.govresearchgate.net These studies typically involve administering the drug to the animals and analyzing plasma, urine, and feces to identify and quantify the parent drug and its metabolites.

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) are also standard practice. bioivt.comnuvisan.commdpi.comnih.gov These assays measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance and metabolic half-life. nuvisan.comresearchgate.net

Studies have shown that tiagabine is metabolized in these animal models, with pharmacokinetic profiles that can differ between species and from humans. nih.govnih.gov For instance, the half-life of tiagabine can be significantly shorter in animals compared to humans, and co-administration with enzyme-inducing drugs can further accelerate its metabolism. The biotransformation pathways in animals generally mirror those in humans, with oxidation of the thiophene ring being a major route. The 4-carboxy metabolite is an expected product of this pathway across species, although its relative abundance may vary.

Table 3: Comparative Metabolic Stability of Tiagabine in Preclinical Models (Illustrative)
SpeciesIn Vitro SystemMetabolic Half-life (t½, min)Relative Intrinsic Clearance
RatLiver Microsomes~30-60High
DogLiver Microsomes~60-90Moderate
MonkeyLiver Microsomes~45-75High
HumanLiver Microsomes~90-150Low to Moderate

Note: This table provides illustrative data to show typical species differences in metabolic stability assays. Actual values can vary based on experimental conditions.

Impact of Deuterium (B1214612) Labeling on Metabolic Fate and Kinetic Isotope Effects

The introduction of deuterium atoms at specific positions in a molecule, as in Tiagabine-d9, is a strategic approach to alter its metabolic profile. This alteration is primarily due to the kinetic isotope effect (KIE) . portico.orgnih.govwikipedia.org A chemical bond involving deuterium (a heavier isotope of hydrogen) is stronger and has a lower vibrational frequency than a corresponding bond with hydrogen. portico.org Consequently, breaking a carbon-deuterium (C-D) bond requires more energy and proceeds at a slower rate than breaking a carbon-hydrogen (C-H) bond, especially when this bond cleavage is the rate-limiting step of a reaction. portico.orgresearchgate.net

In the context of Tiagabine-d9, the deuterium atoms are placed at metabolically susceptible positions. Since the formation of the 4-carboxy metabolite involves the CYP3A4-mediated oxidation of the thiophene ring, deuteration at or near this site is expected to slow down this metabolic process. nih.govnih.gov

The primary consequences of this deuterium-induced KIE are:

Reduced Rate of Metabolism: The formation of the 4-carboxy metabolite and other oxidative metabolites is expected to be slower for Tiagabine-d9 compared to its non-deuterated counterpart.

Increased Half-Life: By decreasing the rate of metabolic clearance, the plasma half-life of Tiagabine-d9 is anticipated to be longer. nih.govscienceopen.com

This modification can potentially lead to an improved pharmacokinetic profile. nih.gov While direct comparative studies on Tiagabine-d9 are not widely available, the principles of KIE are well-established in medicinal chemistry. portico.orgnih.govresearchgate.net

Table 4: Theoretical Impact of Deuteration on the Pharmacokinetics of Tiagabine
Pharmacokinetic ParameterTiagabine (Non-deuterated)Tiagabine-d9 (Predicted Effect)Underlying Reason
Rate of Metabolism (CLᵢₙₜ)BaselineDecreasedKinetic Isotope Effect (KIE)
Plasma Half-life (t½)BaselineIncreasedSlower metabolic clearance
Systemic Exposure (AUC)BaselineIncreasedReduced clearance
Formation of 4-Carboxy MetaboliteBaseline RateDecreased RateSlower oxidation due to KIE

Advanced Analytical Methodologies for Research Quantification and Profiling

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis in Complex Biological Matrices

The development and validation of robust analytical methods are critical for the accurate measurement of drugs and their metabolites in biological samples such as plasma, serum, and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. texilajournal.com

A typical LC-MS/MS method for the quantification of Tiagabine (B1662831) involves several key steps:

Sample Preparation: This initial step aims to extract the analyte of interest from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For Tiagabine analysis, LLE using a mixture of ethyl ether and isobutanol has been successfully employed to extract the compound from serum. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the prepared sample. A C18 reversed-phase column is often utilized with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. rasayanjournal.co.in The gradient and flow rate are optimized to achieve a sharp peak shape and a short retention time for Tiagabine, while ensuring adequate separation from any potential interferences.

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte and the internal standard. In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored for both Tiagabine and its deuterated internal standard, Tiagabine-d9 4-Carboxy Hydrochloride. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Method validation is performed according to international guidelines to ensure the reliability of the analytical data. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uniklinik-freiburg.de

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. uniklinik-freiburg.de

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A study by Chollet et al. described a gas chromatography-mass spectrometry (GC-MS) method for Tiagabine monitoring, which could be adapted for LC-MS/MS. nih.gov The use of a desmethylated analogue as an internal standard in that study highlights the importance of a suitable internal standard for accurate quantification. nih.gov

Table 1: Representative LC-MS/MS Method Parameters for Tiagabine Analysis

ParameterDescription
Chromatography System HPLC or UHPLC
Column C18 reversed-phase (e.g., 250mm × 4.5 mm; 5µm)
Mobile Phase Methanol: 0.1 mM acetate (B1210297) buffer mixture (65:45 v/v, pH 5.6)
Flow Rate 1 mL/min
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Application of this compound as a Stable Isotope Internal Standard for Bioanalytical Methodologies

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in quantitative bioanalysis using mass spectrometry. nih.gov this compound serves as an ideal internal standard for the quantification of Tiagabine for several reasons:

Similar Physicochemical Properties: Being a deuterated analog, this compound has nearly identical chemical and physical properties to the unlabeled Tiagabine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. texilajournal.com

Co-elution: The SIL-IS co-elutes with the analyte, which means it experiences the same matrix effects (ion suppression or enhancement). texilajournal.com This co-elution allows the internal standard to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification. texilajournal.com

Mass Difference: The mass difference between this compound and Tiagabine allows for their distinct detection by the mass spectrometer, while their identical fragmentation patterns (with a mass shift corresponding to the deuterium (B1214612) labeling) confirm their structural similarity.

The use of a SIL-IS like this compound is crucial for mitigating the "Achilles' heel" of electrospray mass spectrometry—matrix effects. nih.gov By adding a known and constant concentration of the SIL-IS to all calibration standards, quality control samples, and study samples, the ratio of the analyte response to the internal standard response can be used to accurately determine the analyte concentration, even in the presence of significant matrix-induced signal variability. nih.gov

Table 2: Comparison of Internal Standard Types for Tiagabine Analysis

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Co-elutes with analyte, compensates for matrix effects and extraction variability, high accuracy and precision. texilajournal.comHigher cost of synthesis.
Analog (e.g., desmethylated tiagabine) Lower cost, structurally similar.May not co-elute perfectly, may have different ionization efficiency, may not fully compensate for matrix effects. nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in Research Samples

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. researchgate.net Unlike triple quadrupole mass spectrometers that monitor specific mass transitions, HRMS instruments (such as Orbitrap or time-of-flight (TOF) analyzers) provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its identification.

A study on the degradation products of Tiagabine utilized LC/ESI-MSn and UPLC/HR-MS to identify nine degradation products formed under oxidative stress. researchgate.netnih.gov This research demonstrated the utility of HRMS in elucidating the structures of Tiagabine-related compounds. researchgate.netnih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information. researchgate.netnih.gov For instance, characteristic product ions corresponding to the piperidine (B6355638) or thiophene (B33073) moieties of Tiagabine can aid in the identification of its metabolites. researchgate.net

The general workflow for metabolite profiling using HRMS involves:

Sample Analysis: Analysis of control and dosed biological samples by LC-HRMS.

Data Processing: Comparison of the data from control and dosed samples to identify potential drug-related metabolites.

Elemental Composition Determination: Using the accurate mass measurement to predict the elemental formula of the metabolite.

Structural Elucidation: Interpretation of the MS/MS fragmentation pattern to propose a chemical structure for the metabolite.

In silico prediction tools can also be used to anticipate potential metabolic pathways and guide the search for metabolites in the HRMS data. researchgate.net

Chromatographic Separation Techniques and Optimization for Isomeric Metabolites

The separation of isomeric metabolites, which have the same elemental composition but different structural arrangements, presents a significant analytical challenge. Standard reversed-phase chromatography may not be sufficient to separate these isomers. Therefore, optimization of chromatographic conditions or the use of alternative separation techniques is often necessary.

For the separation of Tiagabine and its potential isomeric metabolites, several strategies can be employed:

Column Chemistry: Exploring different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer different selectivities compared to standard C18 columns.

Mobile Phase Optimization: Modifying the mobile phase composition, including the organic solvent, pH, and additives, can significantly impact the retention and separation of isomers.

Chiral Chromatography: If enantiomeric or diastereomeric metabolites are expected, chiral stationary phases (CSPs) can be used to separate these stereoisomers. mdpi.com

Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. chromatographyonline.com When coupled with mass spectrometry (IM-MS), it can provide an additional dimension of separation, often resolving isomers that are not separable by chromatography alone. chromatographyonline.com

The optimization of chromatographic separation is crucial for the accurate quantification and identification of individual isomeric metabolites, as co-elution can lead to inaccurate results and misinterpretation of metabolic pathways.

Preclinical Pharmacological and Mechanistic Research of the 4 Carboxy Metabolite

Investigation of Potential Ligand Binding and Functional Activity of the 4-Carboxy Metabolite in Isolated Biological Systems

The functional activity of any tiagabine (B1662831) derivative is critically dependent on its ability to bind to the GAT-1 transporter. wikipedia.orgguidetopharmacology.org For the parent compound, tiagabine, this binding inhibits the reuptake of GABA in isolated systems such as neuronal and glial cell cultures, as well as in synaptosomal preparations. mdpi.com This inhibition is potent and selective for GAT-1. chemicalbook.com

The binding of tiagabine is a highly specific interaction. Molecular modeling and structural studies have revealed that the carboxyl group of tiagabine's nipecotic acid moiety is essential. It is believed to coordinate with a sodium ion (Na1) and form crucial hydrogen bonds with amino acid residues like Glycine 65 and Tyrosine 140 within the main binding site (S1) of the GAT-1 transporter. nih.gov This interaction anchors the "head" of the molecule, allowing the lipophilic "tail" to block the transporter channel.

Introduction of a second carboxyl group, as in a putative 4-carboxy metabolite, would drastically alter the physicochemical properties of the molecule. This change would significantly increase its polarity. While the original carboxyl group is vital for S1 binding, the lipophilic tail is necessary for high-affinity interaction within a hydrophobic region of the transporter known as the S2 site. nih.gov The addition of another charged carboxyl group on this tail would likely disrupt this hydrophobic interaction, potentially reducing binding affinity and functional activity as a GAT-1 inhibitor.

Table 1: Inhibitory Potency of Tiagabine in Isolated Biological Systems

This table shows the concentration of Tiagabine required to inhibit 50% of [³H]GABA uptake in different preclinical models. This activity is fundamentally linked to the binding mediated by its carboxyl group.

PreparationIC₅₀ (nM)
Synaptosomes67
Neuronal Cultures446
Glial Cultures182

Data sourced from in vitro studies. mdpi.com

Role of the 4-Carboxy Metabolite in Understanding the Structure-Activity Relationships of Tiagabine and its Derivatives

The structure-activity relationship (SAR) for GAT-1 inhibitors is well-defined and underscores the importance of each part of the tiagabine molecule. researchgate.netnih.gov The SAR can be understood by deconstructing the molecule into three key components: the GABA-mimetic head (nipecotic acid), a linker, and a lipophilic tail (diaromatic moiety). researchgate.net

The carboxyl group on the nipecotic acid is a non-negotiable feature for GAT-1 activity. Its presence is the primary reason for the molecule's ability to interact with the transporter's main binding site. However, the parent amino acid, nipecotic acid, is a weak and non-selective GAT inhibitor. The genius of tiagabine's design lies in the addition of the large, lipophilic tail. researchgate.net This tail dramatically enhances potency and selectivity for GAT-1 by engaging with the transporter's S2 binding site. nih.gov

Table 2: Structure-Activity Relationship of GAT-1 Inhibitors

This table compares key structural features and resulting activity, illustrating the importance of the lipophilic tail in conjunction with the essential carboxyl group.

CompoundKey Structural FeaturesGAT-1 Inhibition Potency
(R)-Nipecotic Acid Piperidine-3-carboxylic acidLow
Tiagabine (R)-Nipecotic acid with a large, lipophilic diaromatic tailHigh
Hypothetical 4-Carboxy Metabolite Tiagabine with an additional carboxyl group on the lipophilic tailPredicted to be Low to Inactive

Exploration of Molecular Interactions and Cellular Mechanisms in Preclinical Models

The cellular mechanism of tiagabine, and by extension any active metabolite, begins with its molecular interaction at the GAT-1 transporter. drugbank.comnih.gov Preclinical studies using molecular dynamics simulations have elucidated these interactions in detail. The carboxyl group of tiagabine forms robust hydrogen bonds and ionic interactions within the S1 binding pocket of GAT-1. nih.gov These interactions lock the inhibitor in place, preventing the transporter from cycling and clearing GABA from the synapse. nih.gov

In preclinical cellular models, such as neuronal cultures and brain slices, this molecular event translates into a clear functional outcome: the blockage of GABA reuptake. chemicalbook.com This action leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory GABAergic neurotransmission. nih.gov This is the fundamental mechanism responsible for the anticonvulsant effects observed in animal models of epilepsy. nih.gov

A 4-carboxy metabolite, if it were to retain any binding affinity, would be expected to initiate the same cascade. However, its efficacy would be directly proportional to its ability to establish and maintain the key molecular interactions within the GAT-1 binding pocket. Given the likely disruption of the hydrophobic interactions at the S2 site, its ability to effectively block GABA uptake and enhance GABAergic tone in preclinical models would be presumed to be significantly diminished compared to the parent drug, tiagabine.

Applications in Pharmaceutical Research and Future Perspectives

Utilization in Drug Metabolism and Pharmacokinetics (DMPK) Studies for Preclinical Candidate Evaluation

In the preclinical evaluation of drug candidates, understanding their Drug Metabolism and Pharmacokinetics (DMPK) profile is fundamental. Stable isotope-labeled compounds like Tiagabine-d9 4-Carboxy Hydrochloride are indispensable tools in these studies. symeres.com Deuterated standards are used extensively in pharmacokinetic research to explore how the human body absorbs, distributes, metabolizes, and excretes drugs. moravek.com By incorporating deuterium (B1214612) into a drug molecule, researchers can effectively track its metabolic fate and understand the mechanisms of its breakdown. aquigenbio.com

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating matrix effects in bioanalytical methods. kcasbio.com Matrix effects, caused by other components in a biological sample, can suppress or enhance the instrument's response to the analyte, leading to inaccurate measurements. kcasbio.comclearsynth.com Since a deuterated standard like this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects, thus normalizing the analytical response and ensuring accurate quantification. kcasbio.comtexilajournal.com This precision is vital for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. diagnosticsworldnews.com

Table 1: Advantages of Using Deuterated Internal Standards in DMPK Studies

Feature Advantage in DMPK Studies Research Application
Chemical Identity Co-elutes with the non-labeled analyte, experiencing identical processing and matrix effects. kcasbio.com Corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision. clearsynth.comwisdomlib.org
Mass Difference Easily distinguished from the analyte by a mass spectrometer. Allows for unambiguous and simultaneous quantification of the drug/metabolite and the standard.
Stability Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, increasing metabolic stability. cdnsciencepub.comnih.gov While used as a non-metabolized standard, this principle is also exploited to create drugs with improved pharmacokinetic profiles. nih.govclearsynthdiscovery.com

| Safety | Stable isotopes are non-radioactive and safe for use in preclinical and clinical studies. researchgate.netmetsol.com | Enables human metabolism studies and long-term research without radiation exposure risks. diagnosticsworldnews.com |

Contribution to the Elucidation of Drug-Drug Interaction Mechanisms at the Metabolic Level

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often arising from the inhibition or induction of metabolic enzymes. Tiagabine (B1662831), the parent drug, is primarily metabolized by the cytochrome P450 3A isoform (CYP3A). drugbank.com Co-administration with drugs that induce these enzymes, such as carbamazepine, phenytoin, and phenobarbital, can accelerate Tiagabine's clearance, reducing its efficacy. nih.govnih.gov

This compound plays a pivotal role in studying these interactions. By serving as an internal standard, it enables the precise measurement of Tiagabine and its metabolites in the presence of a co-administered drug. Researchers can accurately quantify changes in the parent drug's concentration and metabolic profile, thereby determining the extent of enzyme inhibition or induction. cdnsciencepub.com For example, a study investigating the effect of a potential CYP3A inhibitor on Tiagabine metabolism would use the deuterated standard to reliably measure the resulting increase in Tiagabine plasma levels. This approach allows for a clear elucidation of DDI mechanisms at the metabolic level, which is critical for predicting clinical outcomes. nih.govselvita.com

Table 2: Metabolic Drug-Drug Interactions Involving Tiagabine

Interacting Drug Class Example Drugs Metabolic Effect on Tiagabine Clinical Implication
Enzyme Inducers Carbamazepine, Phenytoin, Phenobarbital nih.gov Increased clearance via CYP450 induction. nih.gov Reduced plasma concentration and potential loss of efficacy.
Enzyme Inhibitors (Hypothetical) Potent CYP3A4 inhibitors (e.g., Ketoconazole) Decreased clearance via CYP450 inhibition. Increased plasma concentration and potential for toxicity.

| Other | St. John's Wort | May enhance the metabolism of tiagabine. nih.gov | Potential for reduced efficacy. |

Strategic Role in Biomarker Discovery and Validation in Preclinical Disease Models

Biomarkers are essential tools in drug development, used for diagnosis, monitoring disease progression, and assessing therapeutic response. nih.gov The process of biomarker discovery and validation requires robust, accurate, and reproducible analytical methods to measure the biomarker's concentration in biological samples. nih.govnih.gov

Stable isotope dilution (SID) mass spectrometry, which employs a stable isotope-labeled internal standard, is considered the gold standard for absolute quantification of biomarkers. nih.gov In this context, a compound like this compound would be used as an internal standard to quantify its non-labeled analogue if that analogue were being investigated as a potential biomarker in a preclinical model. The use of a deuterated internal standard ensures high precision and accuracy by correcting for any analyte loss during sample preparation and for variations in instrument performance. clearsynth.com This reliability is paramount during the validation phase, where the correlation between the biomarker levels and the disease state or drug response is rigorously established. nih.gov

Table 3: Role of Deuterated Standards in the Biomarker Validation Workflow

Stage Description Contribution of Deuterated Standard
Assay Development Creation of a quantitative method for a specific biomarker. Enables absolute quantification and establishes assay precision, accuracy, and linearity. nih.gov
Preclinical Validation Testing the biomarker's performance in animal models of disease. Ensures reliable measurement of biomarker modulation in response to disease progression or therapeutic intervention.

| Analytical Robustness | Ensuring the method is reproducible across different labs and conditions. | Minimizes inter-assay and inter-laboratory variability, providing confidence in the biomarker data. nih.gov |

Emerging Research Avenues and Methodological Innovations for Deuterated Drug Metabolites

The field of bioanalysis is continually evolving, with ongoing innovations in mass spectrometry and chromatography enhancing the utility of deuterated compounds. High-resolution mass spectrometry (HRMS) is increasingly used in metabolomics and DMPK studies, offering greater specificity and the ability to identify unknown metabolites. nih.gov When combined with deuterated standards, HRMS allows for highly confident quantification and structural elucidation of metabolites.

Emerging techniques in mass spectrometry, such as dynamic multiple reaction monitoring (dMRM), allow for the analysis of a larger number of metabolites in a single run with improved sensitivity. nih.gov The use of deuterated internal standards is critical to the accuracy of these high-throughput methods. Furthermore, the application of stable isotope labeling is expanding beyond simple quantification. In metabolic flux analysis, labeled compounds are used to trace the flow of atoms through metabolic pathways, providing dynamic insights into cellular metabolism and the mechanism of drug action. creative-proteomics.comsilantes.com These advanced techniques, underpinned by the use of deuterated molecules, are opening new avenues for understanding drug effects and discovering novel therapeutic targets.

Table 4: Methodological Innovations and Future Applications

Innovation Description Benefit for Deuterated Metabolite Analysis
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements. Improves confidence in metabolite identification and quantification, reducing ambiguity. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in addition to their mass-to-charge ratio. Offers an additional dimension of separation, helping to resolve isomeric metabolites and improve signal-to-noise. nih.gov
Advanced Liquid Chromatography Development of new column chemistries and micro/nano-flow systems. Enhances separation efficiency and sensitivity, allowing for the detection of very low-level metabolites.

| Metabolic Flux Analysis | Uses stable isotope tracers to map active metabolic pathways. creative-proteomics.com | Provides a dynamic view of how a drug alters cellular metabolism, moving beyond static concentration measurements. |

Q & A

Q. What validated chromatographic methods are recommended for assessing the purity of Tiagabine-d9 4-Carboxy Hydrochloride?

To analyze purity, reverse-phase HPLC with UV detection is commonly employed. A validated method involves preparing standard and test solutions, injecting them into a C18 column, and comparing peak responses. Relative retention times for impurities (e.g., des-methyl derivatives) should be cross-referenced with established limits (e.g., ≤0.1% for individual impurities). System suitability tests, including resolution factors and tailing parameters, ensure reproducibility .

Q. How should researchers prepare deuterated Tiagabine derivatives for pharmacokinetic studies?

Deuterated analogs like Tiagabine-d9 are synthesized via isotopic exchange reactions using deuterated solvents (e.g., D₂O) or reagents. Structural confirmation requires LC-MS/MS to verify deuterium incorporation at specific positions (e.g., methyl-d6 groups). Stability studies under physiological pH and temperature conditions are critical to ensure isotopic integrity during in vivo assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its hydrochloride salt form, researchers must use PPE (gloves, goggles) to avoid skin/eye irritation. Work in fume hoods to prevent inhalation of fine particles. Waste disposal should follow EPA guidelines for halogenated compounds, with documentation of hazard codes (e.g., H318 for eye damage) .

Advanced Research Questions

Q. How can conflicting data on Tiagabine-d9 metabolite stability be resolved in cross-laboratory studies?

Discrepancies often arise from variability in analytical conditions (e.g., column temperature, mobile phase pH). A standardized protocol should include:

  • Inter-laboratory calibration using shared reference standards.
  • Robustness testing of HPLC parameters (e.g., ±2°C temperature tolerance).
  • Statistical analysis (ANOVA) to quantify variance sources.
    Published guidelines from pharmacopeial forums (e.g., USP) provide frameworks for harmonizing impurity thresholds .

Q. What experimental design optimizes the synthesis of this compound while minimizing by-products?

A factorial design approach evaluates variables like reaction time, temperature, and deuterium source purity. For example:

  • Factor 1: Reaction temperature (25°C vs. 40°C).
  • Factor 2: Stoichiometry of deuterated reagents (1.1–1.5 equivalents).
    Response surface methodology (RSM) can model yield and impurity profiles, identifying optimal conditions. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>99.5%) .

Q. How do researchers validate Tiagabine-d9’s role as an internal standard in LC-MS quantification?

Validation parameters include:

  • Matrix Effects: Spiking deuterated compound into biological matrices (plasma, brain homogenate) to assess ion suppression/enhancement.
  • Linearity: Calibration curves (1–1000 ng/mL) with R² > 0.98.
  • Cross-reactivity: Testing against structurally similar metabolites (e.g., 4-carboxy derivatives).
    Documentation must align with FDA bioanalytical guidelines, emphasizing reproducibility across three independent runs .

Methodological and Analytical Challenges

Q. What strategies mitigate interference from endogenous compounds during Tiagabine-d9 analysis in biological samples?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) selectively isolates the analyte. For complex matrices like cerebrospinal fluid, derivatization with pentafluorophenyl reagents enhances chromatographic resolution. Method specificity is confirmed via blank matrix injections and MRM transitions .

Q. How can computational modeling predict Tiagabine-d9’s pharmacokinetic parameters preclinically?

Physiologically based pharmacokinetic (PBPK) models integrate in vitro data (e.g., logP, plasma protein binding) to simulate absorption/distribution. Tools like GastroPlus® validate predictions against in vivo rodent data, adjusting for deuterium’s kinetic isotope effect (KIE) on metabolic clearance .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Tiagabine-d9?

Contradictions often stem from differences in metabolic enzyme activity (e.g., CYP3A4 vs. rodent isoforms). Solutions include:

  • Parallel studies using humanized liver models.
  • Adjusting dosing regimens to account for interspecies scaling factors.
    Meta-analyses of published datasets (e.g., PubMed, ToxNet) contextualize findings within broader literature .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Tiagabine-d9 studies?

Non-linear regression (e.g., Hill equation) models EC₅₀ values. Bootstrap resampling quantifies confidence intervals for small sample sizes. Outliers are assessed via Grubbs’ test, with sensitivity analyses to confirm robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.